molecular formula C11H12ClN3O B2446277 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride CAS No. 2445784-05-2

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B2446277
CAS No.: 2445784-05-2
M. Wt: 237.69
InChI Key: SLBNVDBFJIAOJC-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aniline group.

    Substitution: Substitution reactions can occur at the aniline group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and acyl reagents such as anhydrides . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the aniline group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7;/h3-7H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNVDBFJIAOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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